molecular formula C12H12N2O5 B13888551 Methyl 2-(6-nitro-2-oxo-3,4-dihydroquinolin-1-yl)acetate

Methyl 2-(6-nitro-2-oxo-3,4-dihydroquinolin-1-yl)acetate

Cat. No.: B13888551
M. Wt: 264.23 g/mol
InChI Key: TUXZOCZCLBJUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(6-nitro-2-oxo-3,4-dihydroquinolin-1-yl)acetate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a nitro group at the 6th position and an oxo group at the 2nd position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-nitro-2-oxo-3,4-dihydroquinolin-1-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-nitro-2-oxo-3,4-dihydroquinoline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-nitro-2-oxo-3,4-dihydroquinolin-1-yl)acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, where the methoxy group can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as amines or thiols

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

    Reduction: Methyl 2-(6-amino-2-oxo-3,4-dihydroquinolin-1-yl)acetate

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 2-(6-nitro-2-oxo-3,4-dihydroquinolin-1-yl)acetic acid

Mechanism of Action

The mechanism of action of Methyl 2-(6-nitro-2-oxo-3,4-dihydroquinolin-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Methyl 2-(6-nitro-2-oxo-3,4-dihydroquinolin-1-yl)acetate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H12N2O5

Molecular Weight

264.23 g/mol

IUPAC Name

methyl 2-(6-nitro-2-oxo-3,4-dihydroquinolin-1-yl)acetate

InChI

InChI=1S/C12H12N2O5/c1-19-12(16)7-13-10-4-3-9(14(17)18)6-8(10)2-5-11(13)15/h3-4,6H,2,5,7H2,1H3

InChI Key

TUXZOCZCLBJUJB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=O)CCC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.